molecular formula C59H86N2O18 B607546 (23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid CAS No. 58591-23-4

(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

Cat. No. B607546
CAS RN: 58591-23-4
M. Wt: 1111.33
InChI Key: BVEQUWMYNKLPDF-SJCAJVGYSA-N
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Description

FR-008I is an antibiotic.

Scientific Research Applications

Stereoselective Synthesis Applications

  • Synthesis of Complex Organic Compounds : Research by Gerber and Vogel (2001) in "Helvetica Chimica Acta" focuses on the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. This approach is crucial for the construction of complex organic compounds, including derivatives of hepturonic acid and beta-C-manno-Pyranosides, which are critical for creating (1 → 3)-C,C-Linked Trisaccharides (Gerber & Vogel, 2001).

  • Enantioselective Synthesis in Epothilones : Research by Panicker, Karle, and Avery (2000) in "Tetrahedron" showcases the enantioselective synthesis of C1–C6 fragments common to epothilones A and B. This demonstrates the compound's application in creating structurally complex and stereochemically rich frameworks (Panicker et al., 2000).

Biochemical and Medicinal Research

  • Modification of Antibodies for Neutron-Capture Studies : Varadarajan and Hawthorne (1991) in "Bioconjugate chemistry" describe the synthesis of novel carboranyl amino acids and peptides used for antibody modification. These compounds have applications in neutron-capture studies, indicating a role in advanced medical research (Varadarajan & Hawthorne, 1991).

Chemical Synthesis and Drug Development

  • Synthesis of Antitumor Agents : The work of Churcher, Hallett, and Magnus (1998) in "Journal of the American Chemical Society" explores the synthesis of the antitumor agent aglycon (±)-calicheamicinone. This research signifies the role of complex compounds in developing new antitumor drugs (Churcher et al., 1998).

  • Innovations in Organic Synthesis : Fleming and Ghosh (1998) presented in "Journal of The Chemical Society-perkin Transactions 1" their work on stereocontrol in organic synthesis using silicon-containing compounds, demonstrating the role of complex molecules in innovative organic synthesis methods (Fleming & Ghosh, 1998).

properties

CAS RN

58591-23-4

Product Name

(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

Molecular Formula

C59H86N2O18

Molecular Weight

1111.33

IUPAC Name

(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

InChI

InChI=1S/C59H86N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,42-45,47-48,50-51,53-57,59,63-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5-,9-7-,10-8-,13-11-,14-12-,18-15-,21-16-/t35?,36?,37?,38-,42?,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59+/m1/s1

InChI Key

BVEQUWMYNKLPDF-SJCAJVGYSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FR-008I;  FR 008I;  FR008I; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Reactant of Route 2
(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Reactant of Route 3
(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Reactant of Route 4
(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Reactant of Route 5
(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid
Reactant of Route 6
(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid

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